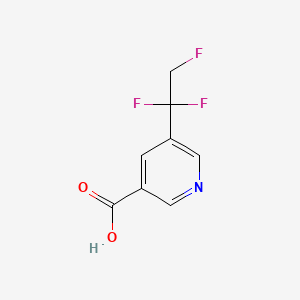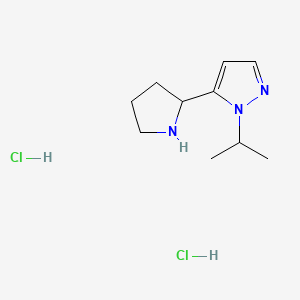
1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a heterocyclic compound that features a pyrazole ring substituted with isopropyl and pyrrolidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Isopropyl and Pyrrolidinyl Groups: The pyrazole ring is then subjected to substitution reactions to introduce the isopropyl and pyrrolidinyl groups. This can be achieved using appropriate alkylating agents in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Research: It is used as a tool compound in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Propan-2-yl)-2-(pyrrolidin-2-yl)-1H-benzimidazole dihydrochloride
- 2-(Propan-2-yl)-1-[(pyrrolidin-2-yl)methyl]-1H-imidazole dihydrochloride
Uniqueness
1-(Propan-2-yl)-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H19Cl2N3 |
|---|---|
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
1-propan-2-yl-5-pyrrolidin-2-ylpyrazole;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8(2)13-10(5-7-12-13)9-4-3-6-11-9;;/h5,7-9,11H,3-4,6H2,1-2H3;2*1H |
Clave InChI |
GJGXATAKTSQJIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)C2CCCN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


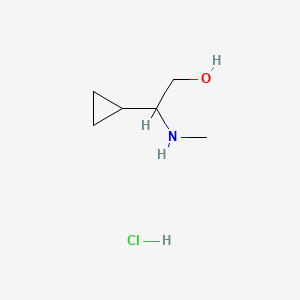
![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
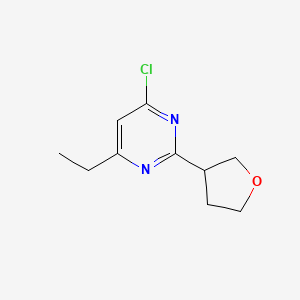
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
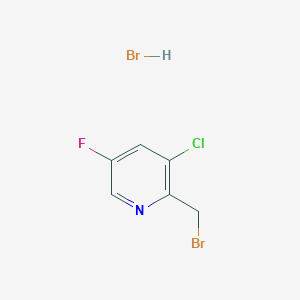

![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
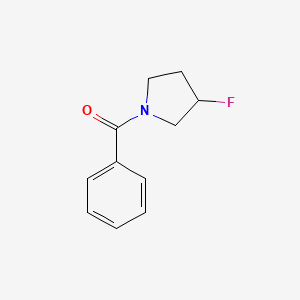

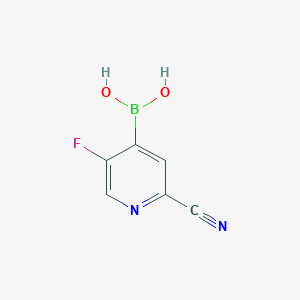
![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
